molecular formula C10H13N5O2 B2440676 8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332099-04-4

8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2440676
CAS No.: 332099-04-4
M. Wt: 235.247
InChI Key: HATYSZAHWWDGDB-UHFFFAOYSA-N
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Description

8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative. Purines are a group of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids (DNA and RNA). This compound, with its unique substituents, may have specific properties and applications in various fields.

Properties

IUPAC Name

8-amino-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-5(2)4-15-6-7(12-9(15)11)14(3)10(17)13-8(6)16/h1,4H2,2-3H3,(H2,11,12)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATYSZAHWWDGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-04-4
Record name 8-AMINO-3-METHYL-7-(2-METHYL-2-PROPENYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common starting material could be a purine derivative, which undergoes alkylation, amination, and other functional group modifications under controlled conditions. Specific reagents and catalysts are used to achieve the desired substitutions at the 3, 7, and 8 positions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and allyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions could target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups, enhancing the compound’s reactivity or biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.

Biology

In biological research, it might serve as a probe or inhibitor for studying enzyme functions, particularly those involving purine metabolism.

Medicine

Medically, derivatives of purines are often explored for their potential as antiviral, anticancer, or anti-inflammatory agents. This compound could be investigated for similar therapeutic applications.

Industry

In industry, it could be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Typically, purine derivatives interact with enzymes or receptors involved in nucleic acid metabolism. The molecular targets could include kinases, polymerases, or other proteins that recognize purine structures. The pathways involved might include inhibition of DNA/RNA synthesis, modulation of signal transduction, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a stimulant found in coffee and tea.

    Theobromine: 3,7-dimethylxanthine, found in chocolate.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases.

Uniqueness

8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties. These differences could make it more suitable for certain applications or provide advantages in terms of reactivity, stability, or selectivity.

Biological Activity

8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structure includes an amino group at the 8-position and a 2-methylallyl group at the 7-position of the purine ring, which contributes to its unique chemical properties and biological effects.

The molecular formula of 8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is C11H15N5O2C_{11}H_{15}N_5O_2 with a molecular weight of approximately 249.27 g/mol. The structural characteristics are crucial for its interaction with biological targets.

Property Value
Molecular FormulaC11H15N5O2C_{11}H_{15}N_5O_2
Molecular Weight249.27 g/mol
IUPAC Name8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
SMILESCC(=C)CN1C2=C(N=C1NC)N(C(=O)NC2=O)C

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been shown to modulate pathways involved in cell proliferation and apoptosis, making it a candidate for cancer research.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleotide metabolism, which can affect cellular proliferation.
  • Receptor Interaction : It may interact with specific receptors that regulate growth factors and angiogenesis.

Biological Activities

Research indicates that 8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione exhibits several significant biological activities:

  • Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress in cells.
  • Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by modulating cytokine production.

Case Studies

Several studies have investigated the effects of this compound on different cell lines:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate antiproliferative activity.
    • Method : Treatment of SW480 (colorectal cancer) and PC3 (prostate cancer) cell lines with varying concentrations.
    • Findings : Significant growth inhibition was observed at concentrations above 10 µM, indicating potential as a therapeutic agent against specific cancers .
  • Antioxidant Activity Assessment :
    • Objective : To assess the antioxidant capacity.
    • Method : DPPH radical scavenging assay.
    • Findings : The compound exhibited moderate antioxidant activity compared to standard antioxidants .

Comparative Analysis

To understand the uniqueness of 8-amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione in relation to similar compounds, a comparative analysis is presented below:

Compound Name Structural Features Biological Activity
8-Amino-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dioneAmino group at position 8; methylallyl at position 7Antiproliferative; antioxidant
8-Amino-1,3-dimethyl-7-(2-methylprop-2-enyl)-1H-purine-2,6-dioneSimilar purine structure with different side chainsModerate antiproliferative
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dioneBromo substituent enhancing reactivityPotentially higher reactivity; lesser selectivity

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